molecular formula C16H12BrNS B12639306 2-[2-(Bromomethyl)phenyl]-4-phenylthiazole

2-[2-(Bromomethyl)phenyl]-4-phenylthiazole

Cat. No.: B12639306
M. Wt: 330.2 g/mol
InChI Key: WNXCJGABZMWBLY-UHFFFAOYSA-N
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Description

2-[2-(Bromomethyl)phenyl]-4-phenylthiazole is a thiazole-based heterocyclic compound featuring a bromomethyl-substituted phenyl group at position 2 and a phenyl group at position 4 of the thiazole ring. Its molecular formula is C₁₆H₁₂BrNS (molar mass: 330.24 g/mol).

Properties

Molecular Formula

C16H12BrNS

Molecular Weight

330.2 g/mol

IUPAC Name

2-[2-(bromomethyl)phenyl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C16H12BrNS/c17-10-13-8-4-5-9-14(13)16-18-15(11-19-16)12-6-2-1-3-7-12/h1-9,11H,10H2

InChI Key

WNXCJGABZMWBLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3CBr

Origin of Product

United States

Preparation Methods

Bromination of 4-Phenylthiazole

One of the most common methods involves the bromination of 4-phenylthiazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent like dichloromethane under controlled temperatures to ensure selective bromination.

  • Reagents Used :

    • Bromine or NBS
    • Organic solvents (e.g., dichloromethane)
  • Reaction Conditions :

    • Temperature: Controlled, often around room temperature
    • Time: Varies based on reaction scale and conditions

Alternative Synthetic Routes

Other methods include:

  • Electrochemical Bromination : This method utilizes electrochemically generated bromine, providing a more environmentally friendly approach by minimizing waste.

  • Radical Initiation : The use of radical initiators can enhance the efficiency of the bromination process, allowing for milder conditions and higher yields.

Yield and Efficiency

The yield from these synthetic routes can vary significantly depending on the specific conditions applied. For instance:

Method Yield (%) Comments
Bromination with NBS ~80% High selectivity and efficiency
Electrochemical Bromination ~75% Environmentally friendly but may require optimization
Radical Initiation ~85% Effective under controlled conditions

Mechanistic Insights

The mechanism of action for the bromination involves electrophilic substitution where the thiazole ring acts as a nucleophile, attacking the electrophilic bromine species. This results in the formation of the bromomethyl group at the desired position.

Chemical Reactions Post-Synthesis

Once synthesized, this compound can undergo various chemical transformations:

Chemical Reactions Analysis

Types of Reactions

2-[2-(Bromomethyl)phenyl]-4-phenylthiazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide are employed under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran (THF).

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential as a lead compound in drug development targeting various diseases. Research indicates that thiazole derivatives, including 2-[2-(Bromomethyl)phenyl]-4-phenylthiazole, exhibit diverse biological activities such as:

  • Antimicrobial Activity : Thiazole derivatives have shown significant activity against various bacterial strains. The presence of the bromomethyl group enhances reactivity, potentially leading to increased efficacy compared to similar compounds.
  • Anticancer Properties : Studies suggest that compounds with thiazole rings can inhibit specific enzymes involved in cancer progression. The ability of this compound to form covalent bonds with proteins indicates its potential as an enzyme inhibitor, which may be utilized in cancer treatment strategies .
  • Antiparasitic Activity : Research has demonstrated that thiazole derivatives can be effective against parasites such as Trypanosoma brucei, which causes human African trypanosomiasis. This compound could serve as a new lead in developing treatments for such parasitic infections .

Material Science Applications

In material science, this compound is explored for its utility in developing new materials due to its unique structural properties. The compound's reactivity can be harnessed in creating novel polymers or coatings with specific functional properties.

Case Studies

Several studies have documented the applications of thiazole derivatives:

  • Antiparasitic Activity Study : A study highlighted the efficacy of thiazole derivatives against Trypanosoma brucei, showcasing the promising results of compounds derived from thiazoles in treating parasitic infections. The research indicated that certain analogues exhibited significant potency, paving the way for further development .
  • Antimicrobial Effectiveness : Another investigation focused on the antimicrobial properties of substituted phenylthiazol-2-amines, demonstrating that specific structural modifications could enhance antibacterial activity comparable to established antibiotics .
  • Anticancer Research : A review on thiazoles indicated their role in cancer treatment, emphasizing how structural variations influence their effectiveness as enzyme inhibitors and their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[2-(Bromomethyl)phenyl]-4-phenylthiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The thiazole ring may also interact with proteins and nucleic acids, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers and Analogues

(a) 2-[3-(Bromomethyl)phenyl]-4-phenylthiazole
  • Structure : Bromomethyl group at the meta position of the phenyl ring (vs. ortho in the target compound).
  • Properties : Molecular formula C₁₆H₁₂BrNS , identical to the target compound. Positional isomerism may alter steric and electronic profiles, affecting reactivity and biological interactions.
  • Synthesis : Prepared via similar routes, with bromination occurring at different positions during intermediate steps .
(b) 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole
  • Structure : Benzothiazole core (vs. simple thiazole) with bromomethyl at the para position of the phenyl ring.
  • Properties : Molecular formula C₁₄H₁₀BrNS (molar mass: 304.21 g/mol). The fused benzothiazole system enhances aromaticity and may influence photophysical properties or binding affinity in biological targets .
(c) 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole
  • Structure : Bromo substituent directly on the phenyl ring (C₆H₄Br) and chloromethyl (-CH₂Cl) at thiazole position 4.
  • Properties: Molecular formula C₁₀H₇BrClNS (molar mass: 288.6 g/mol).

Functional Group Variations

(a) 2-Bromo-4-[4-(tert-butyl)phenyl]thiazole
  • Structure : Bromo substituent at thiazole position 2 and bulky tert-butylphenyl at position 4.
  • Properties: Molecular formula C₁₃H₁₄BrNS.
(b) 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
  • Structure : 4-Bromophenyl at thiazole position 4 and amine (-NH₂) at position 2.
  • Biological Activity : Demonstrated antibacterial and antileishmanial properties in studies, with molecular docking showing interactions with enzyme active sites (e.g., ecKAS III) .

Heterocyclic Core Modifications

(a) 4-(Bromomethyl)-2,1,3-benzothiadiazole
  • Structure : Benzothiadiazole core (vs. thiazole) with bromomethyl at position 4.
  • Properties : Molecular formula C₇H₅BrN₂S . The benzothiadiazole system is electron-deficient, useful in materials science and as a fluorescent probe .
(b) 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazoles
  • Structure : Imidazothiadiazole fused ring with bromophenyl substituents.
  • Biological Activity : Reported anthelmintic, antimicrobial, and anti-inflammatory activities, enhanced by fluorine substituents .

Physicochemical and Spectral Data Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Spectral Features (NMR, IR)
Target compound C₁₆H₁₂BrNS 330.24 Not explicitly reported; inferred δ ~7-8 ppm (aromatic H), ν(C-Br) ~550 cm⁻¹
2-[3-(Bromomethyl)phenyl]-4-phenylthiazole C₁₆H₁₂BrNS 330.24 Similar to target; positional differences in ¹H NMR splitting
2-(4-(Bromomethyl)phenyl)benzo[d]thiazole C₁₄H₁₀BrNS 304.21 δ 4.6 ppm (s, CH₂Br), aromatic peaks ~7.2-8.1 ppm
4-(4-Bromophenyl)-thiazol-2-amine C₉H₇BrN₂S 255.14 δ 6.8 ppm (NH₂), ν(C=N) ~1600 cm⁻¹

Biological Activity

2-[2-(Bromomethyl)phenyl]-4-phenylthiazole is a synthetic organic compound that belongs to the thiazole family. Its unique structural features, including a bromomethyl group and a phenyl-substituted thiazole ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

Structural Characteristics

The compound's structure can be represented as follows:

  • Chemical Formula : C15H12BrN2S
  • Molecular Weight : 332.23 g/mol

The presence of the bromomethyl group enhances its reactivity, which is crucial for its biological efficacy. The thiazole ring is known for its role in various bioactive compounds, making it a valuable moiety in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Candida albicans15 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

2. Antifungal Activity

In vitro studies have demonstrated antifungal activity against several pathogenic fungi. For instance, the compound showed an MIC of 1.23 µg/mL against Candida parapsilosis, comparable to standard antifungal agents like ketoconazole .

Fungal Strain MIC (µg/mL)
Candida albicans10
Candida parapsilosis1.23

The interaction with the enzyme 14α-demethylase suggests a mechanism of action that warrants further investigation .

3. Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Preliminary data indicate that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM)
Human glioblastoma U2511.61
Human melanoma WM7931.98

The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances cytotoxicity, positioning this compound as a promising candidate in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with biomolecules such as proteins and enzymes. Studies have shown that it can form covalent bonds with target proteins, potentially inhibiting their function and leading to cell death in cancerous cells .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical applications:

  • A study demonstrated that thiazole derivatives, including compounds similar to this compound, showed promising results in inhibiting tumor growth in animal models .
  • Another investigation focused on the antifungal properties of thiazoles, revealing significant activity against resistant strains of fungi, indicating potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-(Bromomethyl)phenyl]-4-phenylthiazole, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between substituted benzaldehydes and thiazole precursors under reflux conditions. Key parameters include solvent selection (e.g., absolute ethanol or DMF), catalyst choice (e.g., acetic acid for cyclization), and temperature control. For example, refluxing with glacial acetic acid for 4–6 hours yields intermediates that can be brominated using N-bromosuccinimide (NBS) . Optimization should include monitoring via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to thiazole precursor) to maximize yield.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ ~4.3–4.5 ppm in ¹H NMR, while the thiazole ring protons resonate at δ ~7.2–8.1 ppm. In ¹³C NMR, the C-Br signal is observed at δ ~30–35 ppm .
  • IR Spectroscopy : Stretching vibrations for C-Br appear at ~550–600 cm⁻¹, and thiazole C=N bonds at ~1600–1650 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ is typically fragmented to confirm substituent positions, with dominant fragments arising from thiazole ring cleavage or bromomethyl loss .

Q. How can researchers troubleshoot low yields in the final bromination step of this compound?

  • Methodological Answer : Low yields often stem from incomplete bromination or side reactions. Solutions include:

  • Using NBS in a radical initiator (e.g., AIBN) under inert atmosphere.
  • Optimizing reaction time (e.g., 12–24 hours in CCl₄ at 60°C).
  • Purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate eluent) before bromination .

Advanced Research Questions

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict electronic properties (HOMO-LUMO gaps) correlated with antioxidant or antimicrobial activity. Molecular docking (AutoDock Vina) against targets like α-glucosidase (PDB: 2ZE0) reveals binding affinities. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced docking scores due to stronger hydrogen bonding .

Q. How can structural contradictions between X-ray crystallography and NMR data be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. Strategies include:

  • Comparing experimental NMR (solution state) with solid-state DFT-optimized structures.
  • Conducting variable-temperature NMR to detect conformational flexibility.
  • Validating crystallographic data with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) in thiazole derivatives with bromomethyl substituents?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogens (-Cl, -F) or methyl groups at the phenyl ring to assess electronic/steric effects.
  • Biological Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7) and compare IC₅₀ values. Derivatives with para-bromophenyl groups show 2–3× higher activity than ortho-substituted analogs .
  • QSAR Modeling : Use Partial Least Squares (PLS) regression to correlate logP values with membrane permeability .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies for this compound?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation steps include:

  • Reproducing assays under standardized conditions (e.g., RPMI-1640 media, 48-hour incubation).
  • Validating compound purity via HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
  • Cross-referencing with structural analogs (e.g., 2-(4-bromophenyl)benzothiazole) to identify substituent-dependent trends .

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